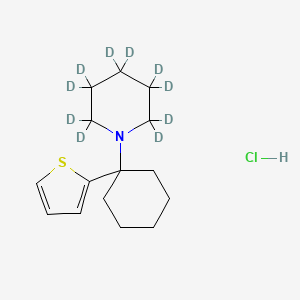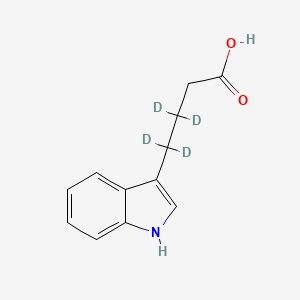
Indole-3-butyric Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a naturally occurring plant hormone in the auxin family. This compound is widely used in agricultural and horticultural practices to promote root formation and growth in plants . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-butyric Acid due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Indole-3-butyric Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of Indole-3-butyric Acid using deuterated reagents. The process typically includes the following steps:
Starting Material: Indole-3-butyric Acid.
Deuteration: The compound is subjected to deuteration using deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, Indole-3-butanol-d4.
Substitution: The compound can undergo substitution reactions, where the butyric acid moiety is replaced with other functional groups.
Common Reagents and Conditions
Major Products Formed
Oxidation: Indole-3-acetic Acid-d4.
Reduction: Indole-3-butanol-d4.
Substitution: Various substituted indole derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
Mécanisme D'action
Indole-3-butyric Acid-d4 exerts its effects through its conversion to Indole-3-acetic Acid-d4 in plants. This conversion involves a process similar to fatty acid β-oxidation, where two side-chain methylene units are removed . The resulting Indole-3-acetic Acid-d4 then acts as an active auxin, promoting cell elongation, root initiation, and other growth processes by binding to auxin receptors and activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic Acid (IAA): The most abundant naturally occurring auxin in plants.
α-Naphthalene Acetic Acid (NAA): A synthetic auxin commonly used in commercial rooting compounds.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A synthetic auxin used as a herbicide and in tissue culture to induce somatic embryogenesis.
Uniqueness of Indole-3-butyric Acid-d4
This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research for tracing metabolic pathways and studying the mechanisms of action of auxins. Its ability to be converted to Indole-3-acetic Acid-d4 in plants also makes it a versatile compound for studying plant growth and development .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
Clé InChI |
JTEDVYBZBROSJT-KHORGVISSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C1=CNC2=CC=CC=C21 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



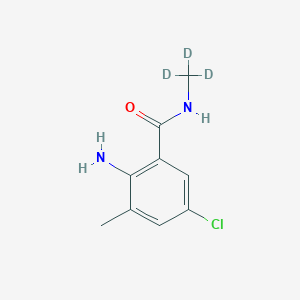
![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

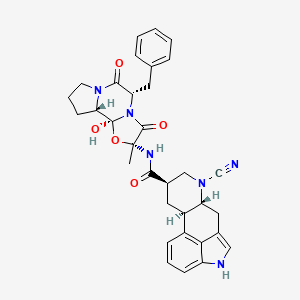

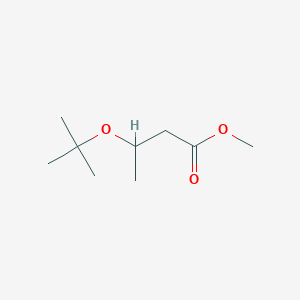

![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
